1-Iodocyclopropanecarboxylic Acid

Description

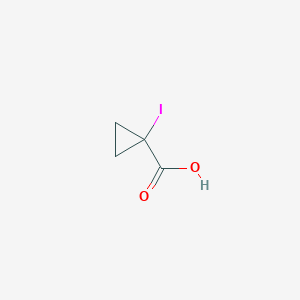

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRDCIZONWZVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodocyclopropanecarboxylic Acid and Its Precursors

Indirect Synthetic Pathways via Precursors

Functional Group Interconversions on Cyclopropanecarboxylic Acid Scaffolds

Decarboxylative Halogenation Approaches Utilizing Iodine Donors

Decarboxylative halogenation is a fundamental method for converting carboxylic acids into organic halides by cleaving the carbon-carbon bond adjacent to the carboxyl group. nih.govacs.org This process, also known as the Hunsdiecker reaction and its variations, involves inducing decarboxylation and trapping the resulting intermediate with a halogen source. nih.gov For the synthesis of 1-iodocyclopropanecarboxylic acid precursors, this typically involves the conversion of a suitable dicarboxylic acid derivative.

The reaction can be initiated from a carboxylic acid which is first converted to a salt (commonly silver), and then treated with a halogen. In the context of iodination, the treatment of a silver salt of a carboxylic acid with iodine (I₂) leads to the formation of an acyl hypoiodite (B1233010) intermediate. acs.org However, the use of elemental iodine in these reactions can sometimes result in poor yields because the iodine radical is not an efficient chain-carrying species. nih.gov

To improve efficiency, various iodine donors have been developed. Research has shown that reagents like iodoform (B1672029) (CHI₃), 1-iodo-2,2,2-trifluoroethane, and diethyl iodo(methyl)malonate are highly effective iodine donors for these transformations. nih.gov A general protocol for the direct decarboxylative iodination of aliphatic carboxylic acids has been developed using iron salts as catalysts under visible light, showcasing the versatility of this approach for various substrates, including complex natural products. rsc.org Another method employs a phosphine-photoredox dual catalytic system for the efficient decarboxylative iodination of alkyl carboxylic acids by generating N-hydroxyphthalimide (NHPI) ester intermediates in situ. researchgate.net

While many modern methods focus on aryl carboxylic acids, the principles can be applied to aliphatic systems like cyclopropanecarboxylic acids. nih.govprinceton.edu For instance, a transition-metal-free decarboxylative iodination of benzoic acids using molecular iodine and potassium phosphate (B84403) has been reported, although its scope can be limited with simple, non-activated substrates. nih.gov A more general method for (hetero)aryl carboxylic acids utilizes a copper-catalyzed system that generates an aryl radical intermediate, which then undergoes atom transfer with an iodine source like N-iodosuccinimide to yield the iodoarene. princeton.edu

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and often milder alternatives for synthesizing carboxylic acids and their derivatives. Nickel, palladium, and gold-based catalysts have been instrumental in developing novel synthetic routes to cyclopropanecarboxylic acid structures.

Palladium-Catalyzed Carbonylation of Related Organic Halides

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for preparing carbonyl-containing compounds. nih.govrsc.org This method typically involves the reaction of an organic halide with carbon monoxide (CO) and a nucleophile in the presence of a palladium catalyst. nih.gov While extensively developed for aryl, vinyl, and benzyl (B1604629) halides, the carbonylation of unactivated alkyl halides, such as iodocyclopropane, is more challenging due to slower rates of oxidative addition and the potential for β-hydride elimination. nih.govacs.org

Despite these challenges, methods have been developed for the carbonylation of activated alkyl halides proceeding through radical intermediates. rsc.org A key breakthrough was the discovery that combining sterically bulky phosphine (B1218219) ligands, like P(t)Bu₃, with CO coordination facilitates the rapid carbonylation of aryl iodides to form highly reactive acyl chlorides. nih.gov These intermediates can then be reacted with various nucleophiles to produce carboxylic acids, esters, or amides under exceptionally mild conditions. nih.gov

Recent developments have focused on making these reactions more efficient and sustainable. rsc.org For instance, palladium-catalyzed carbonylative synthesis has been used to create cyclopropylthiophenes containing a carboxylic acid moiety, highlighting its utility in generating complex heterocyclic structures. nih.gov Furthermore, palladium catalysis enables the carbonylation of alkenes to produce carboxylic acid anhydrides, demonstrating the versatility of this approach in building cyclic structures. universiteitleiden.nl

Gold-Catalyzed Additions to Iodoalkynes for Related Structural Motifs

Homogeneous gold catalysis has emerged as a powerful tool for cyclopropanation reactions, offering mild conditions, high efficiency, and reactivity that complements traditional methods. rsc.orgrsc.org Gold catalysts are capable of activating alkynes towards nucleophilic attack, leading to the formation of gold-carbene intermediates. rsc.org These reactive species can then be trapped by alkenes to construct cyclopropane (B1198618) rings.

While direct synthesis of this compound via this method is less common, gold catalysts are used to generate related structural motifs. For example, gold-catalyzed reactions of enynes can proceed through a cycloisomerization pathway, where the resulting carbene-like intermediate is trapped by an alkene to form a cyclopropane ring. rsc.org This strategy allows for the rapid construction of complex polycyclic skeletons. rsc.org

The versatility of gold catalysis is demonstrated by the range of carbenoid precursors that can be used, moving beyond traditional diazo compounds to include enynes, propargyl esters, and alkynes, which are often safer to handle. rsc.org These methods provide access to cyclopropanation products that are difficult to obtain through other synthetic routes. rsc.org

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry during the synthesis of substituted cyclopropanes is a significant challenge, yet crucial for applications in medicinal chemistry and materials science. nih.gov Several stereoselective methods have been developed to produce specific isomers of cyclopropanecarboxylic acids and their iodo-derivatives.

One approach involves the asymmetric cyclopropanation of alkenes. rochester.edu This can be achieved using chiral catalysts or, more recently, through biocatalysis with engineered enzymes. For example, an engineered myoglobin (B1173299) has been used to catalyze the highly stereoselective cyclopropanation of various olefins with diazoacetonitrile, achieving up to 99.9% diastereomeric and enantiomeric excess. rochester.edu The resulting cyano-substituted cyclopropanes are versatile building blocks that can be converted to carboxylic acids. rochester.edu

Another strategy is the stereospecific cyclopropanation of α,β-unsaturated carboxylic acids. A method using samarium metal and iodoform (CHI₃) allows for the direct and completely stereospecific synthesis of cyclopropanecarboxylic acids without the need for protecting groups. organic-chemistry.org In this process, (E)-unsaturated acids yield trans-cyclopropanes, while (Z)-unsaturated acids produce the cis isomers. organic-chemistry.org

For the direct introduction of iodine with stereocontrol, the Simmons-Smith iodocyclopropanation reaction using iodoform as a carbenoid precursor has been developed into an enantioselective process. researchgate.net This allows for the synthesis of 1,2,3-substituted cyclopropanes with high yields and excellent enantio- and diastereoselectivities. researchgate.net Furthermore, nickel-catalyzed reductive carboxylation of cyclopropenes can produce single diastereoisomers of the corresponding carboxylic acid. d-nb.info Electrocatalytic methods have also been reported for the stereoselective synthesis of cyclopropanecarboxylic acid derivatives from aldehydes and C-H acids. rsc.orgdntb.gov.ua

Reactivity and Mechanistic Investigations of 1 Iodocyclopropanecarboxylic Acid

Reactions Involving the Iodine Atom

The iodine atom in 1-iodocyclopropanecarboxylic acid is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores the key transformations involving this versatile handle.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds, and this compound serves as a valuable substrate in several such transformations.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgfrontiersin.org While direct Suzuki-Miyaura coupling of this compound itself is not extensively documented, the coupling of cyclopropyl (B3062369) halides with various boronic acids and their derivatives is a well-established strategy for synthesizing cyclopropyl-containing molecules. researchgate.net

A significant challenge in using cyclopropylboronic acid is its propensity for protodeboronation, which makes it unstable for long-term storage and often requires using a large excess of the reagent in reactions. nih.gov To overcome this, more stable and efficient boron reagents have been developed. Potassium organotrifluoroborates have emerged as particularly useful alternatives. They are air- and moisture-stable, resistant to protodeboronation, and can be used in near-stoichiometric amounts. nih.gov These reagents are accessible through various methods, including the cyclopropanation of alkenylboronic acids or esters. nih.gov

The choice of boron reagent is critical for a successful Suzuki-Miyaura coupling. rsc.org While boronic acids have historically been the standard due to their commercial availability and reactivity, boronic esters (like pinacol (B44631) esters) and organotrifluoroborates offer enhanced stability and are often preferred for more complex syntheses. rsc.orgresearchgate.net The mechanism of the Suzuki-Miyaura reaction involves an oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Comparison of Boron Reagents for Suzuki-Miyaura Coupling

| Boron Reagent | Advantages | Disadvantages |

| Boronic Acids | Commercially available, good reactivity. rsc.org | Prone to protodeboronation, often requires excess reagent. nih.gov |

| Boronic Esters (e.g., Pinacol) | Stable, can be purified by chromatography. rsc.org | May require harsher conditions for transmetalation. |

| Potassium Organotrifluoroborates | Air- and moisture-stable, resistant to protodeboronation, atom economical. nih.gov | May require specific conditions for activation. |

Beyond the Suzuki-Miyaura reaction, this compound and related cyclopropyl iodides can participate in other important transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The copper-free Sonogashira coupling has been successfully applied to cyclopropyl iodides, providing efficient access to a variety of functionalized alkynyl cyclopropanes. nih.gov The reaction conditions are generally mild, often conducted at room temperature. libretexts.org A decarbonylative version of the Sonogashira coupling has also been developed for carboxylic acids. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful method for forming substituted alkenes. While direct application to this compound is less common, the general methodology is a cornerstone of C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of amines and aryl halides with high efficiency. youtube.com This reaction has become a vital tool in the synthesis of pharmaceuticals and other complex organic molecules. capes.gov.br

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organometallic reagent. wikipedia.org This process is particularly useful for creating nucleophilic carbon species that can then react with various electrophiles.

Lithium-halogen exchange is a rapid reaction that converts an organic halide into an organolithium compound. wikipedia.org This reaction is typically kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu For cyclopropyl systems, this exchange is a reliable method for generating the corresponding cyclopropyllithium reagent. harvard.edu

The reaction is often carried out at low temperatures to prevent side reactions. The resulting organolithium species is a powerful nucleophile and can be used in a variety of subsequent reactions, including alkylations and additions to carbonyl compounds. harvard.edu Mechanistic studies suggest that the reaction can proceed through a nucleophilic pathway involving an "ate-complex" intermediate. wikipedia.orgprinceton.edu

Magnesium-halogen exchange offers an alternative route to organometallic reagents, specifically Grignard reagents (RMgX). harvard.edu This method has become increasingly important for preparing highly functionalized Grignard reagents under mild conditions. clockss.org The use of reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity, allows the exchange to proceed efficiently at low temperatures. clockss.org

This protocol has been successfully applied to diiodocyclopropanecarboxylic acid esters, demonstrating its utility in creating functionalized cyclopropylmagnesium species. uni-muenchen.de The resulting Grignard reagents can be trapped with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. uni-muenchen.demasterorganicchemistry.comlibretexts.org The reactivity of the Grignard reagent is highly dependent on temperature, which allows for a degree of control over its reactions with different functional groups. harvard.edu

Table 2: Research Findings on Halogen-Metal Exchange with Cyclopropyl Systems

| Reaction Type | Reagent | Key Findings |

| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | Fast and efficient conversion of cyclopropyl iodides to cyclopropyllithium reagents. wikipedia.orgharvard.edu |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | Enables preparation of functionalized cyclopropyl Grignard reagents under mild conditions. clockss.orguni-muenchen.de |

Radical Pathways and Iododecarboxylation Reactions

The inherent ring strain and the presence of the iodo group make this compound and its derivatives susceptible to radical reactions. One notable transformation is iododecarboxylation, a process that involves the removal of the carboxyl group and the formation of a carbon-iodine bond. This reaction typically proceeds through a radical chain mechanism.

Radical-mediated ring-opening and cyclization reactions are common for cyclopropane (B1198618) derivatives. nih.gov For instance, the addition of a radical to a cyclopropane can lead to the formation of a more stable radical intermediate, which can then undergo further transformations. nih.gov In the context of this compound, the generation of a cyclopropyl radical can be initiated by various radical initiators. This radical can then undergo ring-opening to form a homoallylic radical, which can participate in subsequent reactions.

The strength of the carbon-iodine bond also plays a crucial role in these radical pathways. The relatively weak C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a cyclopropyl radical and an iodine radical. This initiation step can trigger a cascade of radical reactions, leading to a variety of products.

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom in this compound is susceptible to nucleophilic substitution, although the reactivity is influenced by the nature of the nucleophile and the reaction conditions. Nucleophilic substitution reactions can proceed through different mechanisms, such as SN1 or SN2 pathways. saskoer.ca

In an SN1-type mechanism, the reaction proceeds through a carbocation intermediate. saskoer.canih.gov The stability of this intermediate is a key factor in determining the reaction rate. For this compound, the formation of a cyclopropyl cation is generally disfavored due to increased ring strain. However, under certain conditions, particularly with the involvement of Lewis acids or neighboring group participation, this pathway may become accessible.

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. The steric hindrance around the cyclopropane ring can make SN2 reactions challenging. However, strong nucleophiles can displace the iodide ion. The rate of nucleophilic substitution is also dependent on the leaving group ability of the iodide, which is generally considered a good leaving group.

It is important to note that carboxylic acid derivatives, including this compound, can undergo nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org This reaction typically proceeds through a tetrahedral intermediate. libretexts.org

Reactions Involving the Cyclopropane Ring System

Ring-Opening Reactions and Associated Mechanisms

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a major driving force for ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or Lewis acids. researchgate.net

Electrophilic attack on the cyclopropane ring can lead to its opening. This process is analogous to the electrophilic addition to alkenes. youtube.com The reaction is initiated by the coordination of an electrophile to the C-C bond of the cyclopropane ring, which behaves as a weak nucleophile. This coordination weakens the C-C bond, leading to its cleavage and the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile to give the ring-opened product.

The regioselectivity of the ring opening is governed by the stability of the resulting carbocation. In the case of substituted cyclopropanes, the electrophile will typically attack the less substituted carbon, leading to the formation of the more stable carbocation. The presence of an electron-withdrawing group, such as the carboxylic acid in this compound, can influence the electron density of the cyclopropane ring and thus its reactivity towards electrophiles.

Cyclopropanes bearing electron-withdrawing groups, such as a carboxylic acid, are considered "activated" and are more susceptible to nucleophilic ring-opening. researchgate.netscilit.comscispace.com In these systems, the electron-withdrawing group polarizes the cyclopropane ring, making the carbon atoms more electrophilic. researchgate.netscilit.comscispace.com Strong nucleophiles can then attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate. This intermediate is then typically protonated during workup to yield the final product.

The reaction of activated cyclopropanes with nucleophiles is a powerful tool for the synthesis of 1,3-difunctionalized compounds. researchgate.net The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. For instance, in donor-acceptor cyclopropanes, the nucleophile preferentially attacks the carbon atom bearing the donor group. rsc.org

The table below summarizes some examples of nucleophilic ring-opening reactions of activated cyclopropanes.

| Nucleophile | Product Type | Reference |

| Amines | β-Amino acids | nih.gov |

| Alcohols | γ-Alkoxy esters | researchgate.net |

| Thiolates | γ-Thioesters | researchgate.netresearchgate.net |

Lewis acids can catalyze the ring-opening of cyclopropanes by coordinating to the electron-withdrawing group, thereby increasing the electrophilicity of the cyclopropane ring. nih.govuni-regensburg.denih.gov This activation facilitates the attack by even weak nucleophiles. The mechanism of Lewis acid-catalyzed ring-opening often involves the formation of a zwitterionic intermediate or a carbocation. uni-regensburg.de

For donor-acceptor cyclopropanes, Lewis acid activation can lead to the formation of a 1,3-dipole, which can then participate in cycloaddition reactions. uni-regensburg.de The choice of Lewis acid can significantly influence the outcome of the reaction, affecting both the rate and the selectivity. Common Lewis acids used for this purpose include boron trifluoride etherate, zinc chloride, and scandium triflate. rsc.org

The table below provides examples of Lewis acids used in the ring-opening of activated cyclopropanes.

| Lewis Acid | Nucleophile | Product Type | Reference |

| Boron Trifluoride Etherate | Nitriles | γ-Amino ketones | rsc.org |

| Scandium(III) Triflate | Amines | β-Amino esters | nih.gov |

| Zinc Chloride | Alcohols | γ-Alkoxy esters | nih.gov |

Halogen-Induced Ring Scission in Derivatization Reactions

The presence of a halogen atom on the cyclopropane ring can facilitate ring scission under certain reaction conditions, particularly in the context of derivatization reactions. While specific examples for this compound are not extensively documented in publicly available literature, analogous reactions of donor-acceptor cyclopropanes provide insight into this reactivity. Donor-acceptor cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, can undergo ring-opening reactions initiated by electrophilic attack. stackexchange.com

In a process known as 1,3-halochalcogenation, donor-acceptor cyclopropanes react with chalcogenyl halides to yield ring-opened products. stackexchange.com In this reaction, the polarized chalcogenyl halide adds across the 1,3-positions of the cyclopropane ring. This type of reaction highlights how a polarized reagent, conceptually similar to an activated halogen species, can induce the cleavage of a C-C bond within the strained three-membered ring.

Acid-catalyzed ring-opening is another relevant pathway. nih.govnih.gov Protonation of the carboxylic acid or the formation of an acylium ion can increase the strain on the cyclopropane ring, making it more susceptible to nucleophilic attack that leads to ring cleavage. While these are general principles, the specific conditions under which this compound undergoes halogen-induced ring scission during derivatization would depend on the nature of the reagents and the stability of any intermediates formed.

Cyclopropane Ring Retention Reactions in the Presence of the Iodine Moiety

Despite the inherent ring strain, the cyclopropane ring of this compound and its derivatives can remain intact during various chemical transformations, particularly those involving the carbon-iodine bond. The stability of the ring in such reactions is often attributed to the high activation energy required for ring opening relative to other reaction pathways.

A significant example of a reaction that preserves the cyclopropane scaffold is the Sonogashira cross-coupling reaction. In a study involving cis-2-iodocyclopropanecarboxamides, the cyclopropane ring was successfully retained during a copper-free Sonogashira coupling with terminal aryl- or heteroarylalkynes. acs.org This transformation demonstrates that palladium-catalyzed cross-coupling reactions can be effectively performed at the C-I bond without disrupting the three-membered ring.

The following table summarizes representative examples of Sonogashira couplings with a related 2-iodocyclopropanecarboxamide, illustrating the retention of the cyclopropane ring structure.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 85 | |

| 2 | 4-Ethynylanisole | 91 | |

| 3 | 3-Ethynylpyridine | 82 | |

| 4 | 1-Ethynyl-4-fluorobenzene | 88 | |

| Data derived from a study on a related 2-iodocyclopropanecarboxamide. acs.org |

Furthermore, theoretical considerations of SN2 reactions at a cyclopropyl carbon suggest that while the reaction rate is slower compared to open-chain analogues due to increased strain in the transition state, it is still considered possible. stackexchange.com The geometry of the cyclopropane ring does not completely preclude the backside attack required for an SN2 mechanism. stackexchange.com This implies that nucleophilic substitution at the carbon bearing the iodine atom, with retention of the cyclopropane ring, is a feasible reaction pathway.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of derivatization reactions. These transformations can be broadly categorized into esterification and amidation, derivatization to other functional groups, and activation in catalytic systems.

Esterification and Amidation Strategies

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comnih.govwikipedia.orgchemguide.co.uklibretexts.orgyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with an amine. Due to the basic nature of amines, direct reaction with the carboxylic acid often requires high temperatures to drive off water. A more common laboratory-scale approach involves the use of coupling reagents to activate the carboxylic acid. youtube.compeptide.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are frequently employed. acs.orgpeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. peptide.com For instance, the synthesis of N-(3-methoxybenzyl)-2-iodocyclopropanecarboxamide from cis-2-iodocyclopropanecarboxylic acid was achieved using EDC in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), which helps to minimize side reactions and racemization. acs.org

The following table outlines common reagents for esterification and amidation.

| Transformation | Reagent(s) | Notes |

| Esterification | Alcohol, H₂SO₄ (cat.) | Fischer esterification; equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com |

| Amidation | Amine, DCC or EDC/HOBt | Forms an activated intermediate for reaction with the amine. acs.orgpeptide.com |

Derivatization to Other Functional Groups (e.g., acyl hydrazides, aliphatic amines)

Acyl Hydrazides: The carboxylic acid functionality can be converted into an acyl hydrazide. A common method involves the initial conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂), followed by reaction with hydrazine (B178648) (N₂H₄). nih.govorgsyn.org Alternatively, direct condensation of the carboxylic acid with hydrazine can be achieved, sometimes with the aid of coupling agents or under solvent-free grinding conditions. inglomayor.clorgsyn.orgresearchgate.net A procedure for the synthesis of cyclopropanecarboxylic acid hydrazide from its acid chloride has been reported with a yield of 64%. orgsyn.org

Aliphatic Amines: The synthesis of aliphatic amines from carboxylic acids typically involves a multi-step process. One common route is the Hofmann rearrangement, where the carboxylic acid is first converted to an amide, which is then treated with bromine and a strong base to yield an amine with one less carbon atom. libretexts.orglibretexts.org Another method is the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. libretexts.orglibretexts.orgcommonorganicchemistry.com The carboxylic acid is converted to an acyl chloride, then to an acyl azide, which upon heating rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine. commonorganicchemistry.com A more direct reduction of the amide derivative, for example using LiAlH₄, would also yield an amine. pressbooks.pubyoutube.com

Mechanistic Studies and Reaction Pathways

The reaction mechanisms involving this compound are dictated by the interplay of the strained ring and its substituents. While specific computational and detailed experimental studies on this compound are limited, the behavior of analogous systems provides significant insights.

For reactions where the cyclopropane ring is retained, such as the Sonogashira coupling of 2-iodocyclopropanecarboxamides, the mechanism follows the established catalytic cycle for palladium-catalyzed cross-coupling reactions. acs.orgwikipedia.orglibretexts.orgyoutube.com This involves oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the copper acetylide (in the copper-cocatalyzed version) or direct reaction with the alkyne, and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The key is that the conditions are mild enough to promote these steps without inducing ring-opening.

In the case of potential ring-opening reactions, the mechanism would likely proceed through a carbocationic intermediate. nih.gov Acid-catalyzed ring-opening, for example, would involve protonation of the carbonyl oxygen, which enhances the electron-withdrawing nature of the carboxylic acid group and weakens the adjacent cyclopropane C-C bonds. libretexts.org Subsequent nucleophilic attack would lead to cleavage of the ring.

The mechanism of nucleophilic substitution at the iodine-bearing carbon is also of interest. For an SN2-type reaction, a backside attack by the nucleophile would be required. stackexchange.com The rigid structure of the cyclopropane ring hinders this, but it is not entirely impossible. stackexchange.com The reaction would proceed with inversion of configuration at the carbon center. Alternatively, an SN1-type mechanism would involve the formation of a highly unstable cyclopropyl cation, making this pathway less likely unless the carbocation is stabilized by other means.

Computational studies on related systems, such as the reactivity of monosubstituted benzenes in electrophilic aromatic substitution, demonstrate the power of theoretical calculations in understanding reaction pathways and predicting reactivity. nih.gov Similar computational investigations on this compound could provide valuable data on bond dissociation energies, transition state geometries, and the relative energies of different reaction pathways, thus offering a more quantitative understanding of its chemical behavior.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of reactions involving cyclopropane derivatives, identifying transition states, and predicting the stability of transient intermediates that may be difficult to observe experimentally.

Ring-Opening Reactions: Theoretical calculations on cyclopropane ring-opening reactions often point to high activation barriers, reflecting the inherent stability of the cyclopropyl framework. However, the presence of a halogen, particularly iodine, can significantly influence the reaction mechanism. Computational studies on related halocyclopropanes suggest that both heterolytic and homolytic cleavage of the carbon-halogen bond are possible pathways.

In a heterolytic pathway, the departure of the iodide ion would lead to the formation of a cyclopropyl cation. High-level ab initio calculations have revealed that the cyclopropyl cation itself is not a stable species but rather a transition state for ring-opening to the more stable allyl cation. researchgate.net This disrotatory ring-opening is a symmetry-allowed process. researchgate.net The presence of the electron-withdrawing carboxylic acid group would likely disfavor the formation of a positive charge on the adjacent carbon, making a direct SN1-type ionization less probable compared to unsubstituted halocyclopropanes.

Table 1: Calculated Relative Stabilities of Cyclopropyl Intermediates

| Species | Relative Stability (kcal/mol) | Notes |

|---|---|---|

| Cyclopropyl Radical | 0 | Reference |

| Cyclopropyl Cation | Less Stable | Acts as a transition state for ring-opening. researchgate.net |

Note: This table represents general trends for cyclopropyl intermediates and is not specific to this compound.

Radical Pathways: Homolytic cleavage of the C-I bond is a more likely scenario, especially under photolytic or radical-initiating conditions. This would generate a 1-carboxycyclopropyl radical. Computational studies on the cyclopropyl radical indicate that it is more stable than the corresponding cation. aip.org Unlike the cation, the ring-opening of the cyclopropyl radical to the allyl radical is a symmetry-forbidden process, resulting in a higher activation barrier. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the stability of various substituted organic radicals, providing a framework for predicting the feasibility of radical-mediated transformations. rsc.orgnrel.gov The stability of the 1-carboxycyclopropyl radical would be influenced by the electronic effects of the carboxylic acid group.

Transition State Analysis: Computational modeling allows for the characterization of transition state geometries for various proposed mechanistic steps. For instance, in a potential nucleophilic substitution reaction, calculations could distinguish between a concerted SN2-type backside attack, which would lead to inversion of configuration, and a stepwise pathway involving a cationic intermediate. researchgate.net For radical reactions, transition states for halogen abstraction or addition to other molecules can be computationally modeled to predict reaction kinetics and selectivity.

Experimental Probing of Reaction Intermediates and Stereochemical Outcomes

Experimental studies on the reactivity of cyclopropane derivatives provide tangible evidence for the intermediates and mechanisms suggested by computational work. Techniques such as spectroscopy, kinetics, and stereochemical analysis are crucial in this regard.

Evidence for Cationic and Radical Intermediates: While direct observation of the 1-carboxycyclopropyl cation would be challenging due to its predicted instability, its existence as a transient species can be inferred from product analysis in solvolysis reactions. iupac.orgyoutube.comyoutube.com Solvolysis of related halocyclopropanes often leads to ring-opened products, consistent with the intermediacy of an allyl cation formed from a cyclopropyl cation. researchgate.net The formation of such products in reactions of this compound would provide strong evidence for a cationic pathway.

The generation of cyclopropyl radicals from 1-iodocyclopropanes can be achieved using radical initiators like AIBN (azobisisobutyronitrile) or through photolysis. uchicago.eduwikipedia.orgyoutube.comkhanacademy.orgucr.edu Trapping experiments, where a radical scavenger is added to the reaction mixture, can provide evidence for the presence of these radical intermediates. For example, the reaction of this compound with a known radical trap would be expected to yield a product incorporating the 1-carboxycyclopropyl moiety.

Stereochemical Studies: The stereochemistry of reactions at the C1 position of this compound can offer profound mechanistic insights.

Substitution Reactions: If a nucleophilic substitution reaction proceeds via a concerted SN2 mechanism, it would occur with inversion of configuration at the carbon center. Conversely, a reaction that proceeds through a planar or rapidly inverting cyclopropyl radical or a planar allyl cation intermediate would likely result in a racemic or diastereomeric mixture of products. researchgate.net

Cyclopropanation Reactions: The synthesis of cyclopropane derivatives, including those related to this compound, is often stereospecific. For instance, the Simmons-Smith cyclopropanation of alkenes proceeds with retention of the alkene stereochemistry. masterorganicchemistry.com This principle of stereospecificity is a cornerstone for the synthesis of stereochemically defined cyclopropane structures. acs.orgnih.govthieme-connect.comrsc.org

Table 2: Expected Stereochemical Outcomes for Reactions at C1

| Mechanism | Intermediate | Expected Stereochemical Outcome |

|---|---|---|

| SN2 | Pentacoordinate Transition State | Inversion of Configuration |

| SN1-like | Cyclopropyl Cation → Allyl Cation | Racemization/Diastereomeric Mixture |

Note: This table outlines general expectations for stereochemical outcomes based on common reaction mechanisms.

The interplay between the strained ring and the substituents ultimately governs the preferred reaction pathway and the stereochemical outcome. For this compound, reactions that can proceed via a radical mechanism are likely to be favored due to the relative stability of the cyclopropyl radical compared to the cation and the weak C-I bond.

Advanced Synthetic Applications of 1 Iodocyclopropanecarboxylic Acid Scaffolds

Building Blocks in Complex Organic Molecule Synthesis

1-Iodocyclopropanecarboxylic acid and its derivatives are valuable building blocks in the synthesis of complex organic molecules. nih.govnih.govresearchgate.net The strained three-membered ring of the cyclopropane (B1198618) moiety provides a unique structural and reactive element for constructing larger, more intricate molecular architectures. nih.gov Organic synthesis is a field dedicated to the creation of new molecules, ranging from replicating those found in nature to designing entirely new ones with specific functions. openaccessjournals.com The ability to construct complex molecules is central to many scientific disciplines, including medicine and materials science. nih.gov

The incorporation of a cyclopropane ring can significantly influence the properties of a molecule. acs.orgnih.gov Key features of the cyclopropane ring include the coplanarity of its three carbon atoms, relatively short C-C bonds with enhanced π-character, and strong C-H bonds. acs.orgnih.gov These characteristics can be strategically utilized to enhance potency, improve metabolic stability, and reduce off-target effects in drug discovery. acs.orgnih.gov

Nitro-substituted cyclopropanes, a class of donor-acceptor cyclopropanes, are particularly useful as they contain a strong electron-withdrawing nitro group. nih.govnih.gov This versatile functional group can be transformed into other functionalities or used to construct heterocyclic scaffolds, making these compounds important precursors in the design of complex organic structures. nih.govnih.gov The synthesis of complex molecules often relies on retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, readily available starting materials. nih.gov The unique reactivity of cyclopropane derivatives, including this compound, offers novel disconnection strategies in this analytical process.

The following table provides examples of complex molecules synthesized using cyclopropane-containing building blocks.

| Building Block | Target Molecule/Scaffold | Synthetic Strategy | Reference |

| 1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexane | (Z)-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Ring opening and subsequent functionalization | nih.gov |

| (E)-1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid | (E)-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Functional group interconversion | nih.gov |

| N-(Diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors | 1-Aminocyclopropane-1-carboxylic acid and its 2-substituted analogues | Diazo-addition method | nih.gov |

Construction of Heterocyclic Systems from Cyclopropane Derivatives

The inherent ring strain of cyclopropane derivatives makes them excellent precursors for the synthesis of various heterocyclic systems through ring-opening and ring-expansion reactions. rsc.orgnih.gov

Ring-Expansion Methodologies for Heterocycle Formation

Ring-expansion reactions of cyclopropanes provide a powerful tool for constructing larger ring systems, including various heterocycles. rsc.org Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly reactive and readily undergo ring-opening, cycloaddition, and ring-expansion reactions. rsc.org

One notable example is the copper nitrate-mediated ring expansion of 1,1-dicyano-2-arylcyclopropane derivatives to afford isoxazoline (B3343090) N-oxide skeletons. rsc.org This reaction proceeds under mild conditions with a broad substrate scope and good yields. rsc.org The resulting isoxazoline N-oxides can be further transformed into other nitrogen-containing heterocycles like isoxazolines and isoxazoles. rsc.org

The Buchner ring expansion is another classic example, where a carbene, often generated from ethyl diazoacetate, cyclopropanates an aromatic ring, followed by an electrocyclic ring-opening to form a seven-membered ring. wikipedia.org While not directly involving this compound, this reaction highlights the general principle of using cyclopropanation and subsequent ring expansion to access larger cyclic systems.

| Cyclopropane Derivative | Reagent/Catalyst | Resulting Heterocycle | Key Transformation |

| 1,1-Dicyano-2-arylcyclopropane | Copper nitrate | Isoxazoline N-oxide | Ring expansion with nitro group exchange. rsc.org |

| Spirocyclopropyl oxindoles | Potassium isocyanate | Spiro[pyrrolidone-3,3'-oxindole] | Nucleophilic ring opening/cyclization. acs.org |

| Oxindole-fused spirovinylcyclopropanes | Pd(II) catalyst | Bispiro-oxindoles | (3+2)-Annulation. acs.org |

Formation of Oxadiazole Derivatives via Cyclopropanecarboxylic Acid Precursors

Cyclopropanecarboxylic acids and their derivatives can serve as precursors for the synthesis of 1,2,4-oxadiazoles. researchgate.netresearchgate.net A common synthetic route involves the reaction of a carboxylic acid with an amidoxime. researchgate.netrsc.org The carboxylic acid acts as an acylating agent for the amidoxime, and the resulting intermediate undergoes cyclodehydration to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov

Various methods have been developed for this transformation, including one-pot microwave-assisted synthesis, which offers short reaction times and high yields. rsc.org The use of dehydrating agents such as phosphorus oxychloride is also a common practice to facilitate the cyclization step. nih.govuobaghdad.edu.iq

The synthesis of 3,5-substituted 1,2,4-oxadiazoles often utilizes primary amidoximes and acylating agents as the initial reactants. researchgate.net The reaction of arylamidoximes with substituted cyclopropanecarboxylic acid derivatives can lead to the formation of the corresponding 1,2,4-oxadiazole. researchgate.net

| Carboxylic Acid Precursor | Reagent(s) | Resulting Oxadiazole | Reaction Type |

| Aromatic carboxylic acids | Amidoximes, Microwave irradiation | Disubstituted 1,2,4-oxadiazoles | One-pot, two-step synthesis. rsc.org |

| Carboxylic acids | N-isocyaniminotriphenylphosphorane, Aryl iodides | 2,5-Disubstituted 1,3,4-oxadiazoles | One-pot synthesis-arylation. nih.gov |

| Aromatic carboxylic acids | Acid hydrazides, Phosphorus oxychloride | 1,3,4-Oxadiazole derivatives | Cyclodehydration. nih.gov |

Design and Synthesis of Bioisosteric Scaffolds (excluding biological activity of this compound)

The design and synthesis of bioisosteric scaffolds are crucial in medicinal chemistry for optimizing the properties of drug candidates. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological effects to a chemical compound. researchgate.net

Modulation of Molecular Properties Through Cyclopropyl (B3062369) Inclusion

The incorporation of a cyclopropyl group is a widely used strategy to modulate the physicochemical properties of molecules. acs.orgnih.goviris-biotech.de The rigid nature of the cyclopropane ring can introduce conformational constraints, which can be beneficial for binding to a biological target. nih.goviris-biotech.de

Key properties influenced by the cyclopropyl moiety include:

Lipophilicity: Replacement of groups like isopropyl or phenyl with a cyclopropyl ring can reduce lipophilicity. iris-biotech.de

Metabolic Stability: The substitution of metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group can enhance stability against CYP450-mediated oxidation. iris-biotech.de

pKa: The electronic properties of the cyclopropane ring can alter the pKa of nearby functional groups. acs.orgnih.gov

Conformational Rigidity: The cyclopropyl group can lock the conformation of a molecule, which is particularly useful for studying structure-activity relationships. iris-biotech.de

Scaffold Diversity and Structural Analogs in Chemical Space

The cyclopropane ring serves as a versatile scaffold for generating structural diversity in chemical libraries for drug discovery. acs.orgnih.gov The ability to create a wide range of structurally diverse cyclopropane-containing compounds is valuable for exploring chemical space and identifying novel molecular frameworks. acs.orgnih.gov

Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which can be further diversified to yield a collection of enantiopure, structurally diverse cyclopropane-containing scaffolds. acs.org This approach combines the selectivity of biocatalysis with the versatility of chemical synthesis. acs.org

Scaffold hopping, the replacement of a core molecular framework with a different one while maintaining similar biological activity, is a key strategy in lead optimization. researchgate.net Cyclopropane-based scaffolds offer unique three-dimensional structures that can be explored as bioisosteric replacements for other cyclic or acyclic systems. domainex.co.uk The analysis of scaffold diversity within compound datasets is an important aspect of cheminformatics, helping to guide the design of new chemical libraries with improved properties. researchgate.net

Theoretical and Computational Investigations of 1 Iodocyclopropanecarboxylic Acid

Quantum Chemical Studies on Molecular Structure and Bonding Characteristics

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and the nature of chemical bonds within a molecule. For 1-iodocyclopropanecarboxylic acid, methods such as ab initio calculations (like MP2) and Density Functional Theory (DFT) are employed to determine its equilibrium geometry, bond lengths, bond angles, and torsional angles.

Computational studies on similar cyclopropane (B1198618) derivatives, such as 1-fluorocyclopropanecarboxylic acid, have revealed the existence of multiple stable conformers. ucla.edu By analogy, it is expected that this compound also possesses several low-energy conformations, primarily differing in the orientation of the carboxylic acid group relative to the cyclopropane ring and the iodine atom. The relative energies of these conformers can be calculated to predict the most abundant species at a given temperature.

The bonding characteristics of this compound are of particular interest due to the presence of the strained cyclopropane ring and the carbon-iodine bond. The C-C bonds within the cyclopropane ring are known to have a higher p-character than in typical alkanes, leading to what is often described as "bent" or "banana" bonds. Quantum chemical calculations can quantify the electron density distribution within these bonds and analyze the orbital interactions.

The C-I bond is relatively long and weak, making it a focal point for reactivity. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to investigate the hybridization of the carbon and iodine atomic orbitals involved in this bond and to quantify the extent of any charge transfer between the two atoms. The electron-withdrawing nature of the carboxylic acid group is expected to influence the electronic properties of the cyclopropane ring and the C-I bond, an effect that can be precisely modeled through these computational approaches.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Key Dihedral Angle (I-C-C=O) |

| I (anti-periplanar) | 0.00 | 1.5 | ~180° |

| II (syn-periplanar) | 3.5 | 4.2 | ~0° |

| III (gauche) | 2.1 | 3.1 | ~60° |

Note: This table is illustrative and based on general principles and data from analogous compounds. Specific values would require dedicated quantum chemical calculations for this compound.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for predicting the reactivity and selectivity of chemical reactions. acs.orgnih.gov For this compound, DFT calculations can be used to explore various potential reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine, ring-opening reactions, or participation in cycloadditions.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. The height of the energy barrier for the transition state (the activation energy) is directly related to the reaction rate. By comparing the activation energies for different competing pathways, the selectivity of a reaction can be predicted. For instance, in a reaction with a nucleophile, DFT can help determine whether the reaction will proceed via an SN2-like displacement of the iodide or via a more complex mechanism involving the cyclopropane ring.

DFT calculations are also crucial for understanding the role of catalysts in reactions involving this compound. rsc.org The interaction of the molecule with a catalyst can be modeled, and the calculations can reveal how the catalyst lowers the activation energy and influences the chemo-, regio-, and stereoselectivity of the reaction.

Investigation of Hypervalent Iodine Character and its Influence on Reactivity

The iodine atom in this compound can be oxidized to a hypervalent state, such as iodine(III). Hypervalent iodine compounds are powerful oxidizing agents and are used in a wide range of organic transformations. rsc.orgnih.govnih.govchimia.chresearchgate.netepfl.ch Computational studies are essential for understanding the structure and reactivity of these hypervalent iodine species.

The bonding in hypervalent iodine compounds is often described by the three-center, four-electron (3c-4e) bond model. nih.gov Quantum chemical calculations can provide a detailed picture of the electronic structure of these bonds, showing how the electron density is distributed and how this distribution influences the reactivity of the compound.

In the context of this compound, the formation of a hypervalent iodine intermediate would dramatically alter its reactivity. DFT calculations can be used to model the oxidation of the iodine atom and to investigate the subsequent reactions of the resulting hypervalent species. For example, these calculations can shed light on mechanisms of intramolecular cyclizations or rearrangements promoted by the hypervalent iodine center, where the strained cyclopropane ring can participate in novel ways. The calculations can help predict whether the reaction will favor a concerted or a stepwise pathway and can identify the key intermediates and transition states involved. nih.gov

Stereochemical Control and Prediction through Computational Modeling

The cyclopropane ring of this compound contains multiple stereocenters, making stereochemical control a critical aspect of its chemistry. Computational modeling is a powerful tool for predicting and understanding the origins of stereoselectivity in reactions involving this molecule. acs.org

By constructing and comparing the transition state energies for the formation of different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. For example, in a reaction where a nucleophile attacks the cyclopropane ring, leading to ring opening, there can be different stereochemical possibilities. DFT calculations can identify the lowest energy transition state, which corresponds to the major product isomer.

These computational models can take into account subtle steric and electronic interactions that govern stereoselectivity. For instance, the interaction between the substituents on the cyclopropane ring, the attacking reagent, and any catalyst present can be modeled with high accuracy. nih.gov This allows for a rational design of experiments to favor the formation of a desired stereoisomer. In cases of catalyst-controlled reactions, such as gold-catalyzed cyclopropanations, computational studies have been shown to provide refined stereochemical models that explain the observed high cis-selectivity through the identification of stabilizing non-covalent interactions in the transition state. acs.org

Conclusion and Future Perspectives in 1 Iodocyclopropanecarboxylic Acid Research

Current Challenges and Limitations in Synthesis and Application

The primary obstacles in working with 1-iodocyclopropanecarboxylic acid are rooted in its synthesis and its inherent properties when considered for applications, particularly in drug discovery.

Synthetic Challenges: The construction of the cyclopropane (B1198618) ring itself can be difficult. Methods involving the generation of cyclopropyl (B3062369) radicals are often associated with poor yields. researchgate.net Furthermore, synthetic routes can be plagued by competing side reactions, such as O-alkylation, which can diminish the efficiency of desired transformations. researchgate.net Some traditional methods for creating the cyclopropane core necessitate harsh reaction conditions, including the use of strong bases and high temperatures, which can limit functional group tolerance and scalability. scispace.com

Application Limitations: In the realm of medicinal chemistry, the carboxylic acid moiety, while often crucial for binding to biological targets, can present significant liabilities. scispace.comnih.govnih.govwiley-vch.de This functional group is typically ionized at physiological pH, which can limit its ability to passively diffuse across biological membranes, leading to poor absorption and bioavailability. scispace.comnih.govprismbiolab.com Moreover, carboxylic acids can be susceptible to metabolic processes like glucuronidation, which can lead to rapid elimination from the body or the formation of reactive metabolites. scispace.comenamine.net These pharmacokinetic and toxicological concerns often necessitate the search for alternative molecular frameworks. nih.govprismbiolab.comenamine.net

Emerging Methodologies and Novel Synthetic Avenues

To overcome the synthetic hurdles, researchers are turning to modern synthetic chemistry. The limitations of the carboxylic acid group are also being addressed through innovative medicinal chemistry strategies.

Advanced Synthetic Methods: The field of organic synthesis has evolved significantly, offering new tools that can be applied to the synthesis and modification of this compound.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds. nih.govyoutube.com The carbon-iodine bond in this compound makes it an ideal substrate for these transformations, allowing for the direct attachment of aryl, vinyl, and alkynyl groups.

Gold-Catalyzed Coupling: Recent developments include gold-catalyzed C–O cross-coupling reactions, which can be used to form esters from aryl iodides and carboxylates under relatively mild conditions. chemistryviews.org

Decarboxylative Coupling: An increasingly important strategy is decarboxylative cross-coupling, where the carboxylic acid itself is used as a coupling partner, eliminating a pre-functionalization step and releasing CO2 as the only byproduct. wikipedia.org This approach offers a more atom-economical and often milder alternative to traditional methods.

A comparison of classical versus modern approaches for related cyclopropane syntheses highlights the progress in the field:

| Method | Starting Materials | Conditions | Yield | Remarks |

| Classical Synthesis | 4-Chlorobutyronitrile (B21389) | Sodium hydroxide (B78521), high heat | ~74-79% | Harsh conditions, limited substrate scope. scispace.com |

| Malonic Ester Pathway | Diethyl malonate, 1,2-Dibromoethane | Sodium ethoxide, followed by hydrolysis and decarboxylation | Generally Good | Milder conditions, more versatile. scispace.com |

| Modern Cross-Coupling | This compound, Arylboronic acid | Palladium catalyst, base | Varies | Allows for direct installation of complex groups. nih.govunl.pt |

This table is a conceptual representation based on general principles described in the cited literature.

Unexplored Reactivity Profiles and Transformations of the Compound

The dual functionality of this compound opens the door to a wide range of chemical transformations that remain largely unexplored. Future research could focus on leveraging its unique structure to access novel molecular architectures.

Sequential Cross-Coupling: The C-I bond and the carboxylic acid can be seen as orthogonal reactive handles. One could first perform a Suzuki coupling at the iodine position and then use the carboxylic acid for an amide coupling or a decarboxylative reaction. This programmability is highly valuable for building molecular complexity.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. nih.govnih.govstackexchange.com Catalyzed by acids or transition metals, the ring could be opened to yield linear structures with defined stereochemistry. nih.govnih.govresearchgate.net The electronic influence of the iodo and carboxylate groups could direct this ring-opening in novel and predictable ways, providing access to functionalized γ-substituted butanoic acid derivatives.

Photoredox Catalysis: The carbon-iodine bond is also susceptible to cleavage under photoredox conditions, which could initiate radical-based transformations, enabling new types of coupling reactions that are not accessible through traditional thermal methods.

Potential for Development of Novel Advanced Materials and Chemical Entities

The true potential of this compound lies in its application as a versatile building block for creating new molecules with tailored properties for medicine and materials science.

Novel Chemical Entities for Medicinal Chemistry: The cyclopropyl group is a highly sought-after motif in drug design. unl.pt It acts as a "conformationally restricted" bioisostere for other groups, locking molecules into their bioactive shapes and often improving metabolic stability. unl.pt this compound is an excellent starting point for creating libraries of novel drug candidates. A key strategy involves bioisosteric replacement of the problematic carboxylic acid group. nih.govnih.govprismbiolab.com The compound can be used to synthesize analogs where the carboxylate is replaced with groups like:

Tetrazoles wiley-vch.de

Hydroxamic acids nih.gov

Acylsulfonamides prismbiolab.comenamine.net

Cyclopentane-1,2-diones nih.gov

These replacements can maintain the key binding interactions of the original carboxylic acid while improving pharmacokinetic properties like cell permeability and metabolic stability. scispace.comnih.govenamine.net

| Carboxylic Acid Bioisostere | Potential Advantages |

| Tetrazole | Mimics charge and geometry of carboxylate, often more stable metabolically. wiley-vch.de |

| Acylsulfonamide | Modulates acidity (pKa) and lipophilicity. prismbiolab.com |

| Hydroxyisoxazole | Planar, acidic isostere found in natural products. nih.govwiley-vch.de |

| Cyclopentane-1,2-dione | Can act as a potent surrogate with comparable receptor binding. nih.gov |

Advanced Materials: While less explored, the rigid and compact nature of the cyclopropane ring makes it an interesting component for advanced materials. The ability to undergo cross-coupling reactions at the iodine position allows for its incorporation into conjugated polymers. researchgate.net Introducing the cyclopropyl moiety into a polymer backbone could influence its conformational, electronic, and photophysical properties, potentially leading to new organic semiconductors or light-emitting materials. The defined three-dimensional structure of the cyclopropane unit could be used to control the packing of polymer chains in the solid state, impacting material performance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Iodocyclopropanecarboxylic Acid, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves iodination of cyclopropanecarboxylic acid derivatives using reagents like iodine monochloride (ICl) or iodinating agents in the presence of a cyclopropane precursor. Key steps include controlling reaction temperature (0–25°C) and inert atmospheres to prevent side reactions. Structural confirmation requires ¹H/¹³C NMR to verify cyclopropane ring integrity and iodine substitution patterns, mass spectrometry (MS) for molecular ion validation, and X-ray crystallography for absolute configuration determination. Purity should be assessed via HPLC with UV detection. Documentation must align with journal guidelines for reproducibility .

Q. How should researchers characterize the purity and stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varied temperatures (e.g., −20°C, 4°C, 25°C), humidity levels, and light exposure. Monitor degradation using TLC for spot analysis and UV-Vis spectroscopy for absorbance shifts indicative of decomposition. Quantify impurities via GC-MS or LC-MS . Storage recommendations include airtight containers under inert gas (e.g., argon) to minimize oxidation, referencing safety protocols for similar cyclopropane derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the decomposition pathways of this compound in enzymatic or catalytic environments?

- Methodological Answer : Use kinetic isotope effects (KIE) with deuterated analogs to track bond cleavage mechanisms. Perform time-resolved FTIR or Raman spectroscopy to detect transient intermediates. For enzymatic studies, employ ACC deaminase inhibition assays (as seen in fluorinated analogs) to assess competitive binding. Computational modeling (e.g., DFT calculations ) can predict transition states and validate experimental data .

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., DMSO vs. THF) and protic/aprotic nature to isolate solvent effects. Use cyclic voltammetry to measure redox potentials under each condition. Pair with Arrhenius analysis to determine activation parameters. Cross-validate results with NMR kinetic experiments to correlate solvent interactions with reaction rates. Address discrepancies by aligning experimental protocols with standardized reporting frameworks .

Q. What methodologies are recommended for studying the steric and electronic effects of the iodine substituent in cyclopropane ring reactions involving this compound?

- Methodological Answer : Employ X-ray crystallographic data to quantify bond angles and torsional strain. Compare reaction outcomes with non-iodinated analogs (e.g., 1-aminocyclopropanecarboxylic acid) in nucleophilic substitution or ring-opening reactions. Use Hammett constants to assess electronic effects and molecular docking simulations to probe steric hindrance in enzyme-substrate interactions. Document results using structural-activity relationship (SAR) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.